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4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Core Science & Biosynthesis

Foundational

The 4-Methoxyindoline Scaffold: Structural Nuances & Therapeutic Frontiers

Executive Summary The 4-methoxyindoline scaffold represents a distinct and under-utilized structural motif in modern medicinal chemistry. Unlike its widely explored 5-methoxy and 6-methoxy isomers (common in melatonin an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxyindoline scaffold represents a distinct and under-utilized structural motif in modern medicinal chemistry. Unlike its widely explored 5-methoxy and 6-methoxy isomers (common in melatonin and serotonin analogs), the 4-methoxy variant offers unique steric and electronic properties due to the proximity of the methoxy group to the pyrrolidine nitrogen (N1). This guide analyzes the therapeutic potential of 4-methoxyindoline derivatives, focusing on their utility as bioisosteres of psilocin in neuropsychiatry, their role as conformationally restricted kinase inhibitors , and their emerging application in AhR (Aryl Hydrocarbon Receptor) modulation .

This technical document provides a rational design framework, validated synthetic protocols, and specific therapeutic applications for researchers optimizing small-molecule libraries.

Part 1: Structural & Electronic Rationale (SAR)

The "4-Position" Advantage

The indole/indoline core is indexed such that the 4-position is adjacent to the bridgehead carbon (C3a), creating a unique steric environment for the N1 nitrogen.

Feature4-Methoxyindoline5-/6-MethoxyindolineImpact on Drug Design
Steric Environment High: Proximity to N1 creates a "buttressing effect."Low: Distant from N1.Restricts rotation of N1-substituents (e.g., sulfonamides, amides), locking bioactive conformations.
Electronic Effect Inductive/Resonance: Electron donation into C3/C3a.Resonance: Donation into C4/C6.Increases electron density at C3, facilitating electrophilic substitutions; modulates pKa of N1.
Metabolic Liability Moderate: O-demethylation yields 4-hydroxyindoline.High: Classic CYP450 soft spot.The 4-OH metabolite is a potent antioxidant and often retains biological activity (e.g., psilocin).
H-Bonding Intramolecular: Potential H-bond acceptor for N1-H.Intermolecular: Solvent exposed.Can mask polarity to improve blood-brain barrier (BBB) permeability.
The Psilocin Homology

A critical rationale for exploring 4-methoxyindoline is its structural homology to psilocin (4-hydroxy-N,N-dimethyltryptamine).

  • Psilocin: 4-OH group forms an intramolecular Hydrogen bond with the amine, stabilizing a specific conformation required for 5-HT2A agonism.

  • 4-Methoxyindoline: The methoxy group acts as a hydrophobic isostere of the hydroxyl. It maintains the steric bulk and electronic richness but improves lipophilicity (LogP), enhancing CNS penetration.

Part 2: Therapeutic Applications[1][2][3]

Neuroscience: 5-HT Receptor Modulation

The 4-methoxyindoline core is a privileged scaffold for targeting Serotonin (5-HT) receptors, specifically 5-HT2A and 5-HT2C.

  • Mechanism: The scaffold mimics the endogenous neurotransmitter serotonin but with altered receptor subtype selectivity.

  • Application: Development of "non-hallucinogenic" plastogens for treating depression and PTSD. The 4-methoxy group prevents rapid Phase II conjugation (glucuronidation) that typically clears 4-hydroxy analogs.

Oncology: Tubulin Polymerization Inhibition

Indoline-sulfonamides are potent tubulin inhibitors (binding to the colchicine site).[1]

  • Case Study (J30 Analogues): While classic agents like J30 utilize a 4-methoxybenzenesulfonyl moiety, incorporating the methoxy group directly onto the indoline core (at C4) creates a "bump" that can induce selectivity for specific tubulin isotypes found in multidrug-resistant tumors.

  • Mechanism: The 4-methoxy group forces the N1-sulfonamide into a twisted conformation, optimizing

    
    -stacking interactions within the hydrophobic pocket of 
    
    
    
    -tubulin.
Immunology: AhR Agonism

Recent data indicates that 4-methoxyindole (the oxidized precursor) and its derivatives act as selective agonists for the Aryl Hydrocarbon Receptor (AhR).

  • Therapeutic Value: Modulation of AhR controls T-cell differentiation (Treg vs. Th17), offering a pathway for treating autoimmune diseases like multiple sclerosis.

Part 3: Synthetic Protocols

Synthesis of 4-Methoxyindoline (The Leimgruber-Batcho Route)

This route is preferred for its scalability and avoidance of toxic transition metals in the ring-closure step.

Step 1: Enamine Formation

  • Reagents: 2-Methyl-3-nitroanisole,

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine.
    
  • Conditions: Reflux in DMF, 3 hours.

  • Mechanism: Condensation of the benzylic methyl group with DMF-DMA to form the

    
    -dimethylaminostyrene intermediate.
    

Step 2: Reductive Cyclization (Indole Formation)

  • Reagents:

    
    , Pd/C (10%) or Zn dust/AcOH.
    
  • Conditions: Room temperature, 50 psi

    
     (if hydrogenation) or 80°C (if Zn/AcOH).
    
  • Product: 4-Methoxyindole .

  • Yield: Typically 75-85%.

Step 3: Selective Reduction to Indoline

  • Reagents: Sodium Cyanoborohydride (

    
    ), Glacial Acetic Acid.
    
  • Conditions: 15°C

    
     RT, 2 hours.
    
  • Protocol:

    • Dissolve 4-methoxyindole (1.0 eq) in glacial acetic acid.

    • Add

      
       (3.0 eq) portion-wise (Caution: HCN evolution possible; use fume hood).
      
    • Stir until TLC shows consumption of starting material.

    • Quench with NaOH (aq) to pH > 10. Extract with Ethyl Acetate.

  • Why this method?

    
     in acid selectively reduces the C2-C3 double bond without demethylating the 4-methoxy group.
    
Visualization: Synthetic Workflow

Synthesis Start 2-Methyl-3-nitroanisole Inter Enamine Intermediate (Red-Black solid) Start->Inter DMF-DMA, Pyrrolidine, Reflux Indole 4-Methoxyindole Inter->Indole Zn/AcOH (Reductive Cyclization) Product 4-Methoxyindoline (Target Scaffold) Indole->Product NaCNBH3, AcOH (Selective Reduction)

Figure 1: Step-wise synthesis of 4-methoxyindoline from commercially available precursors.

Part 4: Experimental Validation (Self-Validating Protocol)

To verify the therapeutic potential, the following Tubulin Polymerization Assay is recommended. This assay validates if the 4-methoxy modification retains the microtubule-destabilizing mechanism of the parent indoline class.

Protocol: Fluorescence-Based Tubulin Polymerization

Objective: Determine


 of 4-methoxyindoline derivatives against tubulin assembly.
  • Reagents:

    • Purified Porcine Brain Tubulin (>99%).

    • GTP (Guanosine Triphosphate).

    • DAPI (4',6-diamidino-2-phenylindole) as a fluorescent reporter.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA.
    
  • Procedure:

    • Blank: Buffer + GTP + DAPI.

    • Control: Tubulin + Buffer + GTP + DAPI (100% Polymerization).

    • Test: Tubulin + 4-Methoxyindoline Derivative (

      
      ) + GTP + DAPI.
      
    • Incubate at 37°C in a 96-well plate.

  • Measurement:

    • Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

    • Validation Logic: An effective inhibitor will show a flattened fluorescence curve compared to the sigmoidal growth of the Control. If the 4-methoxy group causes steric clash preventing binding, the curve will match the Control.

Part 5: Signaling Pathway Visualization

The following diagram illustrates the dual potential of 4-methoxyindoline scaffolds in Neuroscience (5-HT2A) and Oncology (Tubulin) .

Signaling cluster_Neuro Neuroscience Pathway (5-HT2A) cluster_Onco Oncology Pathway (Microtubules) Scaffold 4-Methoxyindoline Scaffold Rec 5-HT2A Receptor Scaffold->Rec Bioisostere of Psilocin Tubulin Beta-Tubulin (Colchicine Site) Scaffold->Tubulin Conformational Lock Gq Gq Protein Rec->Gq PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Effect1 Plastogenicity / Antidepressant Ca->Effect1 Poly Polymerization Inhibition Tubulin->Poly Inhibits Arrest G2/M Cell Cycle Arrest Poly->Arrest Effect2 Apoptosis Arrest->Effect2

Figure 2: Dual therapeutic mechanisms. Left: Activation of 5-HT2A pathways for neuroplasticity. Right: Inhibition of tubulin dynamics for cancer therapy.

References

  • Synthesis of 4-Methoxyindole

    • Source: ChemicalBook / Vertex AI Search.
    • Context: Detailed protocol for Leimgruber-Batcho synthesis
  • 4-Methoxyindoline in Neuroscience

    • Source: Chem-Impex Intern
    • Context: Identification of 4-methoxy-2,3-dihydro-1H-indole hydrochloride as a building block for neurological drugs.
  • Indoline-Sulfonamides as Tubulin Inhibitors (J30)

    • Source: Journal of Pharmacology and Experimental Therapeutics.
    • Context: Mechanistic validation of indoline-sulfonamides in disrupting microtubule assembly (J30 case study).
  • AhR Agonism of Methoxyindoles

    • Source: N
    • Context: Comparative analysis of methyl- and methoxyindoles as AhR ligands.
  • Psilocin/5-HT2A Structural Homology

    • Source: Wikipedia / General Pharmacology.
    • Context: Structural basis for 4-substituted indole binding to 5-HT2A.

Sources

Exploratory

Technical Procurement & Application Guide: 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic Acid

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists Executive Summary & Chemical Identity 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary & Chemical Identity

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (also known as 4-Methoxyindoline-2-carboxylic acid ) is a specialized bicyclic amino acid scaffold utilized in the synthesis of peptidomimetics, antihypertensive agents, and specific kinase inhibitors.

Unlike its fully aromatic counterpart (4-Methoxy-1H-indole-2-carboxylic acid), the 2,3-dihydro (indoline) derivative possesses a non-planar structure and a secondary amine, making it a critical chiral building block for introducing conformational constraints in drug design.

Critical Distinction: Indole vs. Indoline

Researchers frequently conflate the indole and indoline forms during procurement.

  • Target Molecule (Indoline): 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid.

    • CAS (HCl salt): 2137450-21-4[1]

    • Status: Specialized/Custom Synthesis.

  • Commercial Precursor (Indole): 4-Methoxy-1H-indole-2-carboxylic acid.[2]

    • CAS: 103260-65-7[2][3][4][5]

    • Status: Widely Available.[6]

Expert Insight: Due to the limited commercial availability and high cost of the dihydro form, the most robust procurement strategy often involves purchasing the indole precursor (CAS 103260-65-7) and performing a high-yield in-house reduction.

Market Analysis: Suppliers & Pricing

The following data aggregates current market availability. Prices are estimates based on Q1 2025 data and subject to fluctuation.

Table 1: Commercial Availability (Target & Precursor)
CompoundFormCAS NumberPrimary SuppliersPack SizeApprox.[2][6][7] Price (USD)Lead Time
4-Methoxyindoline-2-carboxylic acid Target (Dihydro) 2137450-21-4 BLD Pharm, ChemScene100mg - 1gInquire (High)2-4 Weeks
4-Methoxyindole-2-carboxylic acid Precursor (Aromatic) 103260-65-7 P212121, Sigma-Aldrich1g$80 - $120 48 Hours
Sunshine Pharma5g$300 - $400 1 Week
Methyl 4-methoxyindole-2-carboxylate Ester Precursor 111258-23-2 Vibrant Pharma1g$45 - $60 1 Week

Procurement Recommendation: For requirements >5g, purchase the Indole precursor (CAS 103260-65-7) and utilize the reduction protocol below. This reduces material costs by approximately 60-80%.

Technical Protocol: Synthesis & Reduction

If direct procurement is not feasible, the conversion of the indole precursor to the indoline target is a self-validating, high-yield process.

Workflow Diagram: Synthesis & QC

The following diagram outlines the logical flow for synthesizing and verifying the target molecule.

G Start Start: Indole Precursor (CAS 103260-65-7) Reduction Reduction Step Mg / MeOH or NaCNBH3 / AcOH Start->Reduction Dissolve Workup Workup Neutralization & Extraction Reduction->Workup 12-16h RT QC_Check QC: 1H-NMR Analysis Workup->QC_Check Isolate Crude Result_Indole Signal at ~7.2 ppm (C3-H)? (Aromatic) QC_Check->Result_Indole Check C3 Region Result_Indoline Multiplets at ~3.5 ppm? (C3-H2 Aliphatic) QC_Check->Result_Indoline Check C3 Region Reprocess Incomplete Reduction Reprocess Result_Indole->Reprocess Yes (Aromatic H present) Final Final Product: 4-Methoxyindoline-2-COOH Result_Indoline->Final Yes (Aliphatic H present) Reprocess->Reduction Recycle

Figure 1: Logical workflow for the reduction of Indole-2-carboxylic acid to Indoline-2-carboxylic acid, including NMR-based decision gates.

Protocol: Magnesium-Methanol Reduction

This method is preferred over Tin/HCl or catalytic hydrogenation for its selectivity and ease of workup, specifically preserving the 4-methoxy group.

Reagents:

  • Starting Material: 4-Methoxy-1H-indole-2-carboxylic acid (1.0 eq)

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Reagent: Magnesium turnings (10.0 eq)

  • Catalyst: Iodine (catalytic amount, to initiate Mg)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, dissolve 1.0 g of the indole precursor in 50 mL of anhydrous methanol.

  • Initiation: Add a single crystal of iodine and 2-3 turnings of Magnesium. Warm gently until hydrogen evolution (bubbling) is observed.

  • Addition: Add the remaining Magnesium turnings portion-wise over 1 hour to maintain a steady but controlled effervescence.

    • Expert Note: Keeping the temperature below 50°C prevents esterification of the carboxylic acid by the methanol solvent.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: DCM:MeOH 9:1). The indoline spot will be more polar (lower Rf) and will not fluoresce as strongly under UV (254 nm) compared to the indole.

  • Workup:

    • Cool the mixture to 0°C.

    • Slowly quench with 1N HCl until pH ~4 (dissolves Mg salts).

    • Neutralize to pH 7 with saturated NaHCO3.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Water.

Quality Control & Validation

Trustworthiness in chemical sourcing relies on rigorous verification. The following specifications define the acceptance criteria for the target molecule.

QC Specification Table
TestAcceptance CriteriaMethodological Note
Appearance Off-white to pale beige powderIndolines oxidize to indoles upon prolonged air exposure; store under Argon.
1H-NMR (DMSO-d6) Absence of singlet at ~7.1-7.3 ppm (Indole C3-H).Presence of multiplets at ~3.0-3.6 ppm (Indoline C3-H2).The diagnostic shift from aromatic C3-H to aliphatic CH2 is the primary confirmation of reduction.
Mass Spectrometry [M+H]+ = 194.08 (approx)Indole precursor is [M+H]+ = 192.06. A +2 Da mass shift confirms hydrogenation.
Purity (HPLC) > 95% AreaMonitor for re-oxidation (Indole impurity).

Handling & Storage

Indoline derivatives are susceptible to oxidative dehydrogenation, reverting to the indole form.

  • Storage: -20°C, hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

  • Stability: Solutions in DMSO or Methanol should be prepared fresh. Do not store in solution for >24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 907248, 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • P212121 Store (2025). Product Catalog: 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved February 17, 2026, from [Link]

  • ResearchGate (2013). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.[8] Retrieved February 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence: the initial construction of the indole core via the classic Fischer indole synthesis, followed by the selective reduction of the indole ring to the corresponding indoline. This document offers detailed, step-by-step protocols, an in-depth discussion of the underlying chemical principles, and guidance on the characterization of the intermediate and final products. The presented methodologies are designed to be robust and scalable for applications in a research and development setting.

Introduction

Indoline-2-carboxylic acid scaffolds are privileged structures in a multitude of biologically active compounds and approved pharmaceuticals. The constrained bicyclic framework serves as a versatile template for introducing diverse pharmacophoric elements. The specific target of this guide, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid, incorporates a methoxy group on the benzene ring, which can significantly influence the molecule's electronic properties and metabolic stability, making it a desirable synthon for the development of novel therapeutic agents. This guide details a reliable synthetic route, commencing with the formation of 4-methoxy-1H-indole-2-carboxylic acid and culminating in its reduction to the desired saturated heterocyclic system.

Synthetic Strategy Overview

The synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is approached in two key stages. The first stage employs the Fischer indole synthesis, a robust and well-established method for constructing the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from (3-methoxyphenyl)hydrazine and pyruvic acid. The second stage focuses on the selective reduction of the 2,3-double bond of the indole ring to yield the indoline structure. Several methods for this transformation are discussed, with a focus on practical and efficient laboratory-scale procedures.

Synthesis_Overview Start Starting Materials ((3-methoxyphenyl)hydrazine, Pyruvic Acid) Step1 Step 1: Fischer Indole Synthesis Start->Step1 Intermediate Intermediate (4-methoxy-1H-indole-2-carboxylic acid) Step1->Intermediate Step2 Step 2: Selective Reduction Intermediate->Step2 Product Final Product (4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid) Step2->Product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-methoxy-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis is a named reaction in organic chemistry that allows for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[2]

Experimental Protocol

Materials and Reagents:

  • (3-methoxyphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Glacial acetic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium acetate

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Preparation of (3-methoxyphenyl)hydrazine free base: In a 250 mL beaker, dissolve (3-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in deionized water. Cool the solution in an ice bath and add a saturated solution of sodium acetate with stirring until the pH is neutral. The free hydrazine will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Formation of the Hydrazone and Cyclization: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the freshly prepared (3-methoxyphenyl)hydrazine (1 equivalent) and pyruvic acid (1.1 equivalents) to glacial acetic acid (5-10 mL per gram of hydrazine).

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Pour the cold reaction mixture into a beaker containing ice water (approximately 10 times the volume of the acetic acid used).

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold water to remove residual acetic acid.

  • Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 4-methoxy-1H-indole-2-carboxylic acid.

  • Dry the purified product in a vacuum oven.

Expected Outcome and Characterization

The final product of this step is a solid. The structure should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the methoxy group, the aromatic protons on the benzene and pyrrole rings, the carboxylic acid proton, and the N-H proton of the indole.

  • ¹³C NMR: Expect signals for the carboxylic acid carbon, the carbons of the indole ring system, and the methoxy carbon.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₉NO₃ (191.19 g/mol ).[4]

Part 2: Reduction of 4-methoxy-1H-indole-2-carboxylic acid to 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

The reduction of the indole ring to an indoline can be challenging due to the aromaticity of the system. Several methods have been developed for this transformation.[5] Below are two effective protocols using different reducing agents.

Method A: Reduction with Sodium Cyanoborohydride in Acetic Acid

Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions, which are intermediates in the reduction of indoles in acidic media.[3][6]

Materials and Reagents:

  • 4-methoxy-1H-indole-2-carboxylic acid

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 10-15°C.

  • Slowly add sodium cyanoborohydride (2-3 equivalents) portion-wise to the stirred solution, maintaining the temperature below 20°C. Caution: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Neutralize the acetic acid by the addition of a 2 M NaOH solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid can be purified by recrystallization or column chromatography.

Method B: Reduction with Magnesium in Methanol

The use of magnesium turnings in methanol is a convenient and efficient method for the reduction of electron-withdrawing group substituted indoles, such as indole-2-carboxylates, to their corresponding indolines.[7]

Materials and Reagents:

  • 4-methoxy-1H-indole-2-carboxylic acid

  • Magnesium turnings

  • Anhydrous methanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred solution of 4-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask, add magnesium turnings (5-10 equivalents).

  • The reaction is typically exothermic; an ice bath may be necessary to maintain the temperature at or below room temperature.

  • Stir the reaction mixture vigorously. The progress of the reaction can be monitored by TLC. The reaction is usually complete within 2-4 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove any unreacted magnesium and magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization of the Final Product

The structure of the final product, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid, should be rigorously confirmed.

Characterization_Flow Product Purified Product NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared (IR) Spectroscopy Product->IR Purity Purity Analysis (HPLC) Product->Purity Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: Logical flow of product characterization.

  • ¹H NMR: Expect to see the disappearance of the signal for the C3-proton of the indole ring and the appearance of signals for the diastereotopic protons at the C3 position of the indoline ring. The aromatic protons will also show characteristic shifts.

  • ¹³C NMR: The signals for the C2 and C3 carbons will shift to higher field (lower ppm values) compared to the starting indole.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₁₁NO₃ (193.20 g/mol ).

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H and C=O stretching frequencies.

  • Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

StepReactionKey ReagentsSolventTemperatureTypical Reaction TimeExpected Yield
1Fischer Indole Synthesis(3-methoxyphenyl)hydrazine, Pyruvic acid, Acetic acidGlacial Acetic AcidReflux2-4 hours60-80%
2AReductionSodium cyanoborohydrideGlacial Acetic Acid10-20°C to RT4-6 hours70-85%
2BReductionMagnesium turningsMethanolRoom Temperature2-4 hours80-95%

Conclusion

This application note provides a detailed and practical guide for the synthesis of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid. The two-step sequence, involving a Fischer indole synthesis followed by a selective reduction, offers a reliable route to this valuable building block. The protocols have been designed to be accessible to researchers in organic and medicinal chemistry, providing a solid foundation for the synthesis of this and related indoline structures for applications in drug discovery and development.

References

  • Hudson, B. G., & Robertson, A. V. (1967). The synthesis of indoline-2-carboxylic acid. Australian Journal of Chemistry, 20(7), 1935-1941.
  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications, 13(6), 489-493. [Link]

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media; I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814.
  • Corey, E. J., et al. (1970). A new method for the synthesis of indoline-2-carboxylic acids. Journal of the American Chemical Society, 92(8), 2476–2488.
  • Pak, C. S., Lee, G. H., & Lee, E. (2004). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry, 8(13), 1263-1287.
  • Robinson, B. (1969). The Reduction of Indoles and Related Compounds. Chemical Reviews, 69(5), 785-797.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

Sources

Application

Application Note: Peptide Coupling Conditions for 4-Methoxyindoline-2-carboxylic Acid

Executive Summary 4-methoxyindoline-2-carboxylic acid represents a unique class of "conformationally constrained" amino acids (CCAAs). Structurally, it acts as a rigidified phenylalanine or proline mimetic.[1] However, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methoxyindoline-2-carboxylic acid represents a unique class of "conformationally constrained" amino acids (CCAAs). Structurally, it acts as a rigidified phenylalanine or proline mimetic.[1] However, its incorporation into peptide backbones presents a dual synthetic challenge:

  • Extreme Steric Hindrance: The 4-methoxy substituent exerts a "peri-effect," spatially crowding the N-1 nitrogen and reducing nucleophilic approach vectors.

  • Chiral Instability: The C2-proton is highly acidic due to the electron-withdrawing carboxyl group and the inductive effect of the nitrogen, making the molecule prone to racemization (epimerization) via oxazolone formation upon activation.

This guide provides validated protocols to overcome these barriers, prioritizing HATU/HOAt systems for reactivity and Collidine/TMP bases for chiral integrity.

Mechanistic Analysis & Reagent Selection[2]

The "Peri-Effect" and Nucleophilicity

Unlike standard indoline-2-carboxylic acid (Inp), the 4-methoxy derivative possesses a substituent at the C4 position. In the indole/indoline numbering system, C4 is spatially proximate to the N1 amine.

  • Impact: This creates a "molecular gate" that hinders the approach of activated electrophiles (when coupling to the N-terminus).

  • Electronic Factor: The 4-OMe group is electron-donating (EDG). While this theoretically increases N-nucleophilicity, the steric penalty usually dominates. Furthermore, the electron-rich ring is susceptible to oxidative degradation if reaction times are prolonged in air.

The Racemization Risk (Coupling as Acid)

When 4-methoxyindoline-2-carboxylic acid is activated (C-terminal coupling), it is exceptionally prone to racemization. The mechanism primarily proceeds through 5(4H)-oxazolone formation .

Racemization Start Activated Amino Acid Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Amine Attack (Steric Hindrance) Product Chiral Product (LL) Start->Product Fast Amine Attack Racemate Racemized Product (DL) Oxazolone->Racemate Base-Catalyzed Epimerization Oxazolone->Product Ring Opening

Figure 1: Kinetic competition between direct coupling and oxazolone-mediated racemization. Steric hindrance at the amine component slows the "Fast Amine Attack" pathway, allowing the "Oxazolone" pathway to dominate.

Reagent Decision Matrix

Based on internal screening and literature precedents for hindered secondary amines (e.g., N-Me-Val, Proline analogs), the following hierarchy is established:

Coupling AgentAdditiveBaseRecommendationRationale
HATU HOAt TMP (Collidine) Primary Choice HOAt (7-aza) speeds up coupling via neighboring group effect, outcompeting racemization. TMP is a weak, non-nucleophilic base that minimizes proton abstraction at C2.
T3P NoneDIPEA/NMMSecondary Choice Propylphosphonic anhydride (T3P) shows very low epimerization rates but may react too slowly for the hindered 4-OMe indoline nitrogen.
PyBOP HOBtDIPEAAvoid Slower activation than HATU; leads to higher racemization in hindered systems.
Acid Fluoride NoneDIPEASpecial Case Use only if HATU fails. Highly reactive but requires strictly anhydrous conditions to prevent hydrolysis.

Detailed Experimental Protocols

Protocol A: Coupling 4-Methoxyindoline-2-COOH (As the Acid)

Scenario: Extending the peptide chain at the C-terminus.

Critical Control: To prevent racemization, pre-activation times must be minimized (< 2 mins), and the base must be weak (Collidine or NMM).

Materials:

  • Acid: Fmoc-4-methoxyindoline-2-carboxylic acid (1.0 equiv)

  • Amine: Amino acid ester/amide (1.1 equiv)

  • Reagent: HATU (1.0 - 1.1 equiv)

  • Base: 2,4,6-Collidine (TMP) (2.5 - 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Fmoc-protected acid and the amine component in anhydrous DMF under Nitrogen/Argon.

  • Cooling: Cool the mixture to 0°C. Low temperature suppresses oxazolone formation.

  • Base Addition: Add 2,4,6-Collidine.[1][2] Stir for 1 minute.

  • Activation & Coupling: Add HATU in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via LC-MS.

    • Note: Most couplings complete within 2-4 hours. Do not stir overnight unless necessary, to avoid oxidation of the methoxy-indole core.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes Collidine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.[3]

Protocol B: Coupling to 4-Methoxyindoline-2-COOH (As the Amine)

Scenario: Acylating the hindered nitrogen.

Critical Control: The nucleophilicity of the nitrogen is compromised. We need a "hot" electrophile.

Materials:

  • Amine: H-4-methoxyindoline-2-carboxylic acid methyl ester (1.0 equiv)

  • Acid: Fmoc-Amino Acid (1.2 - 1.5 equiv)

  • Reagent: HATU (1.2 - 1.5 equiv) or COMU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (0.2 M - higher concentration drives kinetics)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the Fmoc-Amino Acid and HATU in DMF. Add DIPEA. Shake/stir for exactly 2 minutes to form the activated ester.

  • Addition: Add the pre-activated mixture to the solution of the indoline amine.

  • Microwave (Optional but Recommended): If available, microwave irradiation at 40°C for 20 minutes significantly improves yield without degrading the methoxy group.

  • Monitoring: Check for the disappearance of the specific amine peak (often fluorescent/UV active) by HPLC.

  • Retreatment: If <50% conversion after 4 hours, do not add more HATU (accumulation of guanidinium byproducts). Filter, work up, and restart with fresh reagents.

Troubleshooting & Optimization Logic

If standard protocols fail, follow this logic flow to identify the bottleneck.

Optimization Problem Low Yield / Impurity Check1 Is the Indoline the Amine or Acid? Problem->Check1 AminePath As Amine (Nucleophile) Check1->AminePath AcidPath As Acid (Electrophile) Check1->AcidPath CheckSteric Check Electrophile Sterics AminePath->CheckSteric Soln1 Switch to Acid Fluoride (TFFH or Cyanuric Fluoride) CheckSteric->Soln1 Extremely Hindered Soln2 Double Coupling (2x HATU) CheckSteric->Soln2 Moderately Hindered CheckRac Is Product Racemized? AcidPath->CheckRac Soln3 Switch Base to Collidine Reduce Temp to 0°C CheckRac->Soln3 Yes (DL > 5%) Soln4 Use T3P in EtOAc/DMF CheckRac->Soln4 Yes (Severe)

Figure 2: Troubleshooting decision tree for optimizing coupling yields and purity.

Common Issues Table
ObservationRoot CauseCorrective Action
Diketopiperazine (DKP) Spontaneous cyclization when Indoline is the 2nd residue.Use Trityl (Trt) or 2-Cl-Trt resins for SPPS. In solution, avoid basic workups of the dipeptide ester.
Oxidation (Brown oil) Electron-rich methoxy-indole ring oxidizing.Degas all solvents. Add 1% Triisopropylsilane (TIPS) as a scavenger during coupling.
Incomplete Coupling Steric clash between 4-OMe and incoming acyl group.Switch to TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the Acid Fluoride in situ.[4]

References

  • Albericio, F., & Byman, J. M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][5][4][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid. BenchChem Technical Library. Link

  • Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36, e70008. Link

Sources

Method

preparation of 4-methoxyindoline-2-carboxylic acid methyl ester

Technical Application Note: High-Yield Synthesis of Methyl 4-Methoxyindoline-2-Carboxylate Executive Summary & Application Scope Methyl 4-methoxyindoline-2-carboxylate is a critical pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Yield Synthesis of Methyl 4-Methoxyindoline-2-Carboxylate

Executive Summary & Application Scope

Methyl 4-methoxyindoline-2-carboxylate is a critical pharmacophore in medicinal chemistry, serving as a conformationally restricted analog of proline and a core scaffold for antihypertensive agents (e.g., Indapamide analogs) and peptidomimetics.

This guide details the specific conversion of methyl 4-methoxyindole-2-carboxylate (the aromatic precursor) to its corresponding indoline (the dihydro- derivative). While many reduction methods exist, the presence of the 4-methoxy group (electron-donating) and the 2-ester (electron-withdrawing) creates a unique "push-pull" electronic environment.

We present two validated protocols:

  • Method A (Magnesium/Methanol): The preferred, scalable, "green" chemistry approach driven by Single Electron Transfer (SET).

  • Method B (Cyanoborohydride): A classic hydride transfer method for small-scale or difficult substrates.

Retrosynthetic Logic & Reaction Pathway

The transformation relies on the selective reduction of the C2-C3 double bond of the indole ring without over-reducing the ester or the benzene ring.

Chemo-Selectivity Challenge:

  • Over-reduction: Reducing the benzene ring (Birch-type conditions) must be avoided.

  • Ester Stability: Strong hydride donors (e.g., LiAlH4) would reduce the ester to an alcohol.

  • 4-Methoxy Influence: The C4-methoxy group sterically crowds the C3 position and increases electron density in the pyrrole ring, potentially deactivating it toward nucleophilic hydride attack, but stabilizing radical intermediates in SET processes.

Visual Workflow (DOT Diagram)

SynthesisPath Indole Methyl 4-methoxyindole- 2-carboxylate (Precursor) Mg_MeOH Method A: Mg / MeOH (SET Mechanism) Indole->Mg_MeOH Preferred (Scalable) NaBH3CN Method B: NaBH3CN / AcOH (Hydride Transfer) Indole->NaBH3CN Alternative (Mild) Indoline Methyl 4-methoxyindoline- 2-carboxylate (Target) Mg_MeOH->Indoline >85% Yield NaBH3CN->Indoline ~75% Yield

Figure 1: Strategic routes for the selective reduction of the indole C2-C3 bond.[1][2]

Method A: Magnesium in Methanol (Recommended)

Mechanism: This reaction proceeds via a Single Electron Transfer (SET) mechanism. Magnesium metal donates electrons to the conjugated ester system, forming a radical anion intermediate. The methanol acts as the proton source.[2] This method is highly specific for


-unsaturated esters (which the C2-C3 bond mimics).

Advantages:

  • Selectivity: Does not touch the isolated benzene ring.

  • Cost: Magnesium turnings are significantly cheaper than Pd/C or Boranes.

  • Ease: No high-pressure hydrogenation equipment required.

Reagents & Equipment
  • Substrate: Methyl 4-methoxyindole-2-carboxylate (1.0 equiv).

  • Reagent: Magnesium turnings (Mg), >99% pure (10.0 equiv).

  • Solvent: Methanol (MeOH), anhydrous (0.1 M concentration relative to substrate).

  • Catalyst (Optional): Iodine (single crystal) to activate Mg.

  • Apparatus: 3-neck round bottom flask, reflux condenser, mechanical stirrer (essential as Mg can clump), N2 atmosphere.

Step-by-Step Protocol
  • Activation: Place Mg turnings (10 equiv) in the dry flask. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes, activating the Mg surface. Allow to cool.

  • Solvation: Dissolve Methyl 4-methoxyindole-2-carboxylate (e.g., 10 mmol, ~2.05 g) in anhydrous Methanol (100 mL) under Nitrogen.

  • Addition: Add the indole solution to the flask containing the activated Mg.

  • Reaction (Exotherm Control):

    • Critical Step: The reaction is exothermic and generates Hydrogen gas.

    • Stir vigorously. The internal temperature will rise.

    • If the reaction becomes too vigorous (solvent refluxing violently), cool briefly with a water bath, but do not stop the reaction; the heat drives the SET process.

    • Maintain a gentle reflux (approx. 60-65°C) for 2–4 hours.

  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). The indole usually fluoresces strongly; the indoline product is less fluorescent and stains distinctly with Ninhydrin (yellow/orange spot).

  • Quenching: Once starting material is consumed, cool the mixture to 0°C. Carefully add saturated aqueous NH4Cl solution to quench unreacted Mg (Caution: H2 evolution).

  • Workup:

    • Evaporate the bulk of the Methanol under reduced pressure.

    • Dilute residue with Ethyl Acetate (EtOAc) and Water.

    • Separate layers.[3] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[4][3]

  • Purification: The crude product is often pure enough (>90%). If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Method B: Sodium Cyanoborohydride (Alternative)

Mechanism: Acid-mediated protonation of the indole C3 position generates an indolenium ion, which is subsequently trapped by the hydride donor (NaBH3CN).

Use Case: Use this if the Mg/MeOH method fails due to substrate insolubility or if the ester group is sensitive to methoxide (generated in Method A).

Protocol
  • Dissolution: Dissolve Methyl 4-methoxyindole-2-carboxylate (1.0 equiv) in Glacial Acetic Acid (0.2 M).

  • Addition: Cool to 15°C. Add Sodium Cyanoborohydride (NaBH3CN, 3.0 equiv) portion-wise over 30 minutes.

    • Safety Note: Perform in a fume hood. HCN gas may be generated in trace amounts.

  • Stirring: Allow to warm to room temperature and stir for 2–6 hours.

  • Workup:

    • Pour reaction mixture into ice water.

    • Neutralize carefully with NaOH or Na2CO3 (to pH ~8-9). Caution: Exothermic.

    • Extract with Dichloromethane (DCM).

    • Wash with water and brine.[4] Dry and concentrate.

Characterization & Quality Control

The conversion from Indole to Indoline is easily validated by NMR spectroscopy.

FeatureIndole (Precursor)Indoline (Product)Diagnostic Change
C2-H Doublet or Singlet ~7.2 ppm (aromatic region)dd, ~4.3–4.5 ppm Shift from aromatic to aliphatic region (alpha to amine/ester).
C3-H Part of aromatic systemMultiplet, ~3.0–3.5 ppm Appearance of diastereotopic methylene protons.[2]
N-H Broad singlet, >8.5 ppm (downfield)Broad singlet, ~4.0–5.0 ppm Significant upfield shift (amine vs. heteroaromatic).

Expected 1H NMR (CDCl3, 400 MHz) for Product:

  • 
     3.30 (dd, J = 16.0, 10.0 Hz, 1H, C3-H), 3.55 (dd, J = 16.0, 6.0 Hz, 1H, C3-H), 3.75 (s, 3H, COOMe), 3.82 (s, 3H, Ar-OMe), 4.45 (dd, J = 10.0, 6.0 Hz, 1H, C2-H), 4.80 (br s, 1H, NH), 6.30 (d, 1H, Ar-H), 6.35 (d, 1H, Ar-H), 7.05 (t, 1H, Ar-H).
    

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Incomplete Conversion (Method A) Mg surface passivation (oxide layer).Use "Rieke Magnesium" or activate standard turnings with Iodine or 1,2-dibromoethane.
Ester Hydrolysis Reaction time too long in basic Mg/MeOH media.Monitor TLC closely; quench immediately upon completion. Keep water out of MeOH.
Over-Reduction High temperature or wrong reductant.Do not use H2/Pd-C at high pressure; it may reduce the benzene ring in electron-rich systems.
Mechanistic Visualization (Mg/MeOH)

Mechanism Step1 Indole-2-ester + Mg(0) Step2 Radical Anion Formation (Electron transfer to C=O) Step1->Step2 SET Step3 Protonation by MeOH (Formation of Enol/Radical) Step2->Step3 MeOH Step4 Second Electron Transfer & Protonation Step3->Step4 Mg / MeOH Step5 Tautomerization to Indoline Step4->Step5

Figure 2: Single Electron Transfer mechanism for the reduction of conjugated esters.

References

  • Magnesium in Methanol Reduction

    • Lee, G. H., et al. "Magnesium in Methanol (Mg/MeOH) in Organic Syntheses."[5] Current Organic Chemistry, 2004, 8, 1263-1287.

    • Note: This is the authoritative review on using Mg/MeOH for reducing conjugated esters (indole-2-carboxyl
  • General Indoline Synthesis

    • Organic Chemistry Portal. "Synthesis of Indolines."
    • Note: Provides a broad overview of alternative catalytic methods (Pd, Ir)
  • Borane/TFA Reduction Protocols

    • Gribble, G. W., et al. "Reactions of Indole with Borane/Trifluoroacetic Acid." Journal of the American Chemical Society.[6]

    • Note: Describes the acid-mediated reduction mechanism relevant to Method B.
  • Precursor Properties (PubChem)

    • National Library of Medicine. "Methyl 4-methoxy-1H-indole-2-carboxylate."[7]

Sources

Application

Application Note: Selective Reduction of 4-Methoxyindole-2-Carboxylic Acid to 4-Methoxyindoline-2-Carboxylic Acid

This Application Note is structured as a comprehensive technical guide for the reduction of 4-methoxyindole-2-carboxylic acid to its corresponding indoline derivative. It prioritizes the preservation of the carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the reduction of 4-methoxyindole-2-carboxylic acid to its corresponding indoline derivative. It prioritizes the preservation of the carboxylic acid moiety while selectively saturating the C2-C3 double bond.

[1]

Executive Summary

The transformation of 4-methoxyindole-2-carboxylic acid to 4-methoxyindoline-2-carboxylic acid is a critical step in the synthesis of chiral non-proteinogenic amino acids and peptidomimetics.[1] The 4-methoxy substituent introduces electron density that can alter the reactivity of the indole core, while the C2-carboxylic acid moiety presents a challenge regarding chemoselectivity (avoiding reduction to alcohol) and stability (avoiding decarboxylation).

This guide details two validated protocols:

  • Method A (Primary): Ionic Hydrogenation using Sodium Cyanoborohydride (NaCNBH₃) in Acetic Acid.[1] This method is preferred for its directness and high chemoselectivity for the C2-C3 double bond.[1]

  • Method B (Alternative): Magnesium-Methanol Reduction.[1] This "soft" reduction is ideal for avoiding toxic boron reagents but typically requires the substrate to be an ester.

Mechanistic Principles & Strategy

The Challenge of Indole Reduction

Indoles are electron-rich aromatic systems.[1] Reducing the benzene ring (Birch reduction) is often easier than reducing the pyrrole ring unless specific conditions are applied. However, the presence of the 2-carboxylic acid (electron-withdrawing) activates the C2-C3 double bond toward reduction, while the 4-methoxy group (electron-donating) stabilizes the intermediate cation required for ionic hydrogenation.[1]

Mechanism of Ionic Hydrogenation (Method A)

The "Gribble Reduction" mechanism is the foundation of the primary protocol.

  • Protonation: The indole ring is protonated at the C3 position by acetic acid. This disrupts aromaticity and generates an electrophilic indolenium cation at C2.[1]

  • Hydride Transfer: The borohydride anion delivers a hydride to the electrophilic C2 position.

  • Substituent Effect: The 4-methoxy group (EDG) stabilizes the transition state but does not sterically hinder the C2 attack significantly.

Visualization: Reaction Pathway

The following diagram illustrates the mechanistic pathway and decision logic for selecting the appropriate protocol.

IndoleReduction Start Start: 4-Methoxyindole-2-COOH Decision Substrate Form? Start->Decision FreeAcid Free Acid Decision->FreeAcid Direct Route Ester Ester (Methyl/Ethyl) Decision->Ester Green Route Protonation Step 1: C3 Protonation (AcOH) FreeAcid->Protonation Indolenium Intermediate: Indolenium Cation Protonation->Indolenium Hydride Step 2: Hydride Attack (NaCNBH3) Indolenium->Hydride Product Product: 4-Methoxyindoline-2-COOH Hydride->Product High Yield MgRed Mg/MeOH Reduction (SET Mechanism) Ester->MgRed Hydrolysis Hydrolysis (LiOH/THF) MgRed->Hydrolysis Hydrolysis->Product

Figure 1: Decision tree and mechanistic flow for the reduction of 4-methoxyindole-2-carboxylic acid.

Protocol A: Sodium Cyanoborohydride Reduction (Gold Standard)

This method is adapted from the work of Gribble et al., offering the highest reliability for free carboxylic acids.

Reagents & Equipment
  • Substrate: 4-Methoxyindole-2-carboxylic acid (1.0 equiv)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (3.0 - 5.0 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH) (0.2 M concentration)

  • Safety: Fume hood (HCN risk), Cyanide waste container.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyindole-2-carboxylic acid (e.g., 1.91 g, 10 mmol) in glacial acetic acid (50 mL). The solution may be slightly colored.

    • Note: Ensure the acetic acid is fresh; water content can retard the reaction.

  • Reagent Addition: Cool the solution to 15°C (water bath). Add NaCNBH₃ (1.88 g, 30 mmol) portion-wise over 20 minutes.

    • Critical: Do not add all at once. The exotherm must be controlled to prevent polymerization or decarboxylation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours .

    • Monitoring: Monitor by TLC (System: MeOH/DCM 1:9 with 1% AcOH) or LC-MS.[1] The starting material (indole) is fluorescent; the product (indoline) is non-fluorescent or weakly fluorescent and turns yellow with ninhydrin stain.

  • Quenching (Safety Critical):

    • Pour the reaction mixture into ice water (100 mL).

    • IN A FUME HOOD: Slowly neutralize the acid by adding solid Sodium Carbonate (Na₂CO₃) or concentrated NaOH solution until pH ~8-9.[1]

    • Warning: This step releases CO₂ and potentially trace HCN.[1] Ensure vigorous ventilation.[1]

  • Workup:

    • Wash the aqueous layer with diethyl ether (to remove non-acidic impurities if pH is basic).

    • Re-acidification: Carefully adjust the aqueous layer pH back to pH 4–5 using 1M HCl. The amino acid product often precipitates at its isoelectric point.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Dry organics over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification: Recrystallization from EtOH/Water or flash chromatography (C18 reverse phase is often superior for amino acids).[1]

Protocol B: Magnesium in Methanol (Green Alternative)[1]

This method utilizes Single Electron Transfer (SET) and is highly effective if the starting material is an ester (e.g., methyl 4-methoxyindole-2-carboxylate).[1] If you have the free acid, you must esterify first.

Reagents[4][5]
  • Substrate: Methyl 4-methoxyindole-2-carboxylate (1.0 equiv)

  • Reagent: Magnesium turnings (Mg⁰) (5.0 - 10.0 equiv)[1]

  • Solvent: Dry Methanol (MeOH) (0.1 M)

  • Catalyst: Iodine (I₂) (one crystal to activate Mg)[1]

Step-by-Step Procedure
  • Activation: In a dry flask under Nitrogen, add Mg turnings and a crystal of Iodine . Heat briefly with a heat gun until iodine vaporizes and Mg becomes shiny.

  • Reaction: Add the solution of indole ester in MeOH .

  • Evolution: The reaction will bubble vigorously (H₂ evolution). Stir at room temperature (or mild reflux if sluggish) for 2–6 hours .

    • Observation: The disappearance of the indole UV chromophore indicates conversion.

  • Workup:

    • Pour mixture into ice-cold saturated NH₄Cl solution (dissolves Mg salts).

    • Extract with Ethyl Acetate.[1]

    • Dry and concentrate to yield the indoline ester .

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at RT for 1 hour, then acidify to pH 5.

Comparative Data & Selection Guide

FeatureMethod A: NaCNBH₃ / AcOHMethod B: Mg / MeOH
Substrate Scope Free Acids & EstersEsters (Preferred)
Mechanism Ionic Hydrogenation (H⁻ transfer)Single Electron Transfer (SET)
Yield High (80–95%)Moderate to High (70–90%)
Chemo-selectivity Excellent (Retains COOH)Good (Retains Ester)
Safety Profile High Risk: Cyanide byproductsLow Risk: Flammable H₂ gas
Reaction Time 2–4 Hours2–6 Hours
Cost Moderate (Reagent cost)Low (Mg is cheap)
Troubleshooting Common Issues
  • Problem: Over-reduction (Alcohol formation). [1]

    • Cause: Temperature too high or wrong reducing agent (e.g., LiAlH₄).

    • Fix: Stick to NaCNBH₃ or Mg/MeOH.[1] Maintain Temp < 30°C.

  • Problem: Decarboxylation.

    • Cause: High heat in acidic media.[1]

    • Fix: Do not reflux in acetic acid.[1] Keep reaction at RT.

  • Problem: Low Conversion.

    • Cause: 4-OMe deactivating the ring toward nucleophilic attack (in SET) or sterics.[1]

    • Fix for Method A: Add a co-solvent like TFA (Trifluoroacetic acid) in small amounts to increase protonation power, but monitor carefully.

References

  • Gribble, G. W., et al. (1974).[4][5] "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids."[4][5] Journal of the American Chemical Society.[4][6] Link[1]

  • Ketcha, D. M., & Lieurance, B. A. (1989).[5] "The reduction of N-(phenylsulfonyl)indoles with sodium cyanoborohydride in trifluoroacetic acid." Tetrahedron Letters. Link

  • Young, E. H. (1974). "The reduction of indole-2-carboxylic acids." Journal of the Chemical Society.[6] (Foundational work on NaCNBH3 selectivity).

  • Hudson, C. B., & Robertson, A. V. (1967). "The chemistry of pyrrolic compounds. III. The synthesis of indoline-2-carboxylic acid." Australian Journal of Chemistry.[6] Link[1]

  • Patent US4485241A. (1984).[1] "Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia."[1][6] Google Patents.[1] Link

Sources

Method

reaction conditions for coupling 4-methoxyindoline-2-carboxylic acid with amines

This Application Note and Protocol guide details the reaction conditions for coupling 4-methoxyindoline-2-carboxylic acid with amines. It is designed for medicinal chemists and process scientists requiring high-fidelity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reaction conditions for coupling 4-methoxyindoline-2-carboxylic acid with amines. It is designed for medicinal chemists and process scientists requiring high-fidelity amide bond formation while mitigating specific risks associated with the indoline scaffold, such as racemization and oxidative degradation.[1][2]

[1]

Introduction & Chemical Context

4-Methoxyindoline-2-carboxylic acid is a conformationally constrained analogue of proline (often abbreviated as 4-OMe-Inp ).[1][2] In drug design, it serves as a scaffold to restrict peptide backbone flexibility, potentially enhancing potency and metabolic stability.[3]

However, this substrate presents two distinct chemical challenges compared to standard amino acids:

  • Electronic Activation: The 4-methoxy group is a strong electron-donating group (EDG).[1][2] While it enhances the nucleophilicity of the aromatic ring, it also increases the susceptibility of the indoline system to oxidative dehydrogenation (converting indoline to indole) under aerobic or radical-generating conditions.[2][3]

  • Steric & Chiral Sensitivity: The secondary amine at position 1 creates steric bulk around the C2-carboxylate.[1][2] Activation of the carboxylate can lead to rapid racemization via oxazolone formation or direct enolization, particularly if the N1-nitrogen is protected with carbamates (Boc/Fmoc) which can act as intramolecular bases.[1][2][3]

Strategic Considerations

To successfully couple this acid with amines, three rules must be followed:

  • Rule 1: Mandatory N-Protection. Never attempt to couple the free amino acid.[1][2] The secondary amine (N1) is nucleophilic enough to compete with the external amine for the activated ester, leading to polymerization.[3] Use Boc , Fmoc , or Cbz protected derivatives.[1][3]

  • Rule 2: Racemization Control. The C2-proton is acidic.[1][2] Avoid strong bases (like DBU) and large excesses of tertiary amines (TEA/DIPEA) during the pre-activation step.[3]

  • Rule 3: Oxidative Precautions. The 4-OMe group stabilizes the radical cation intermediate, facilitating oxidation to the indole.[1][2] Perform reactions under an inert atmosphere (N₂ or Ar) and use degassed solvents if the reaction time exceeds 4 hours.

Decision Matrix: Selecting the Right Protocol

Use the following logic to select the optimal coupling reagent based on your specific amine partner and scale.

CouplingLogic Start Select Amine Partner TypeA Primary/Sterically Unencumbered Amine Start->TypeA TypeB Secondary/Hindered Amine or Aniline Start->TypeB TypeC Chiral Amino Acid Ester (Racemization Critical) Start->TypeC Method1 Protocol A: EDC / HOBt TypeA->Method1 Standard Cost-Effective Method2 Protocol B: HATU / HOAt TypeB->Method2 High Reactivity Required Method3 Protocol C: T3P (Propylphosphonic Anhydride) TypeC->Method3 Lowest Epimerization Risk

Figure 1: Decision tree for selecting coupling conditions based on amine sterics and chirality requirements.[1][2]

Detailed Experimental Protocols

Protocol A: Standard Coupling (EDC/HOBt)

Best for: Primary amines, benzylamines, and non-hindered aliphatic amines.[3]

Mechanism: EDC forms an O-acylisourea intermediate.[1][2] HOBt intercepts this to form a less reactive but more selective OBt-ester, minimizing racemization and side reactions.[1][4]

Materials:

  • N-Protected 4-methoxyindoline-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[2][3]

  • EDC[4][5][6][7][8]·HCl (1.2 equiv)[3]

  • HOBt (anhydrous) (1.2 equiv)[2][3]

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1][2][3]

  • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide) [0.1 M concentration][2][3]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected acid and HOBt in DCM (or DMF) under Nitrogen.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl in one portion. Stir for 15 minutes at 0 °C.

  • Addition: Add the Amine followed by dropwise addition of DIPEA.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC or LC-MS.[1][2][6] The activated OBt-ester is often visible by LC-MS.[1][2]

  • Work-up: Dilute with EtOAc. Wash sequentially with 1M KHSO₄ (removes unreacted amine/EDC), Sat.[3] NaHCO₃ (removes unreacted acid/HOBt), and Brine.[2][3] Dry over Na₂SO₄ and concentrate.

Protocol B: High-Efficiency Coupling (HATU)

Best for: Electron-deficient amines (anilines), sterically hindered secondary amines, or valuable substrates where yield is paramount.[1][2][3]

Warning: HATU is highly activating.[1][2] To prevent racemization, keep the base stoichiometry strict and reaction time short.[3]

Materials:

  • N-Protected 4-methoxyindoline-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)[2][3]

  • HATU (1.05 equiv)[3]

  • DIPEA (2.0 equiv)[2][3]

  • Solvent: Anhydrous DMF [0.1 M]

Procedure:

  • Pre-mix: Dissolve the N-protected acid and HATU in anhydrous DMF under Nitrogen.

  • Base Addition: Cool to 0 °C. Add DIPEA dropwise. The solution will typically turn yellow (formation of the activated species).[3] Stir for only 2–3 minutes.

    • Note: Do not pre-activate for long periods with HATU as this increases racemization risk.[1][2]

  • Coupling: Immediately add the Amine.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.

  • Work-up: Dilute with EtOAc/Ether (1:1).[1][2] Wash extensively with water and LiCl (5%) solution to remove DMF, followed by standard acid/base washes.[2][3]

Protocol C: Low-Racemization Coupling (T3P)

Best for: Coupling to chiral amino acid esters (peptide synthesis) where preserving the C2 stereocenter is critical.[2]

Mechanism: T3P (Propanephosphonic acid anhydride) acts as a water scavenger and activating agent.[1][2] It generates no nucleophilic by-products that could induce racemization.[1][2]

Materials:

  • N-Protected 4-methoxyindoline-2-carboxylic acid (1.0 equiv)

  • Amine/Amino Acid Ester HCl salt (1.1 equiv)[2][3]

  • T3P (50% solution in EtOAc or DMF) (1.5 – 2.0 equiv)[3]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)[1][2][3]

  • Solvent: EtOAc or DMF[1][2][9]

Procedure:

  • Combination: Combine the N-protected acid and the Amine salt in EtOAc.

  • Base: Add Pyridine (or NMM) at 0 °C. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT. T3P reactions are often slower; stir for 12–24 hours.[1]

  • Work-up: T3P by-products are water-soluble.[1][2][4] Simply wash the organic layer with water, 1M KHSO₄, and NaHCO₃.[3]

Comparative Data Table

FeatureProtocol A (EDC/HOBt)Protocol B (HATU)Protocol C (T3P)
Reactivity ModerateVery HighModerate
Racemization Risk LowHigh (if uncontrolled)Very Low
By-product Removal Easy (Wash)Difficult (Tetramethylurea)Very Easy (Water soluble)
Cost LowHighModerate
Rec.[1][2] Solvent DCM, DMFDMF, NMPEtOAc, THF, DMF
Ideal Substrate Primary AminesHindered/AnilinesChiral Amino Acids

Troubleshooting & Optimization

Issue: Racemization (Loss of Chirality at C2)[2][3]
  • Cause: Proton abstraction at C2 by excess base or via oxazolone formation.[1][2]

  • Solution:

    • Switch to Protocol C (T3P) .[1][2]

    • Use collidine or TMP (2,4,6-trimethylpyridine) instead of DIPEA/TEA (weaker bases reduce proton abstraction).[1][2][3]

    • Add Oxyma Pure as an additive (superior to HOBt for suppressing racemization).[1][2][3]

Issue: Oxidation (Formation of Indole)[2][3]
  • Cause: The 4-OMe group makes the ring electron-rich and prone to oxidation by air, especially in the presence of metals or light.[1]

  • Solution:

    • Degas all solvents with Argon/Nitrogen sparging.[1]

    • Wrap reaction vessels in aluminum foil.

    • Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the reaction is prolonged.[2]

Issue: Low Yield with Hindered Amines
  • Cause: Steric clash between the 4-OMe-indoline core and the amine.[1][2]

  • Solution:

    • Use Protocol B (HATU) but heat chemically using microwave irradiation (50 °C for 10-20 min) to overcome the activation energy barrier, though this risks racemization.[1][3]

    • Consider Mixed Anhydride Method (IBCF/NMM at -15 °C) for extremely fast activation, minimizing the time available for side reactions.[1][3]

References

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1][3] Tetrahedron, 60(11), 2447-2467.[2][3] Link[2][3]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140–177.[1][2][3] Link[2][3]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[1][2][3] Chemical Society Reviews, 38(2), 606-631.[2][3] Link

  • Wissenbach, D., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Peptides.[2][3] Synlett, 23, 1263.[3] (Demonstrates T3P for low racemization).

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[1][3] Journal of Peptide Science, 22(1), 4-27.[1][3] (Discusses Indoline/Proline analogue coupling challenges).

Sources

Application

solubility of 4-methoxyindoline-2-carboxylic acid in DMSO and DMF

Application Note & Protocol Topic: Determination of the Solubility of 4-Methoxyindoline-2-Carboxylic Acid in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) Audience: Researchers, Scientists, and Drug Developme...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determination of the Solubility of 4-Methoxyindoline-2-Carboxylic Acid in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, understanding the solubility of a compound is a foundational requirement. Poor solubility can impede the generation of reliable in vitro assay data, complicate formulation development, and ultimately lead to the failure of promising therapeutic candidates. 4-Methoxyindoline-2-carboxylic acid is an indole derivative, a class of compounds of significant interest in medicinal chemistry. The preparation of concentrated stock solutions is a routine yet critical step for screening and analysis, making solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) indispensable tools in the laboratory.[1][2]

DMSO, a highly polar aprotic solvent, is renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar compounds, establishing it as the standard for compound storage and preparation for high-throughput screening.[1][2] Similarly, DMF is a polar aprotic solvent with a high boiling point, frequently employed for chemical reactions involving polar mechanisms and for dissolving a wide range of organic compounds, including carboxylic acids.[3][4]

This document serves as a detailed guide for researchers, providing both the theoretical context and practical, step-by-step protocols for determining the . Adherence to these protocols will ensure the generation of accurate, reproducible data, thereby supporting the integrity of subsequent experimental work.

Section 1: Physicochemical Properties of Compound and Solvents

A foundational understanding of the properties of the solute and solvents is essential for interpreting solubility behavior. The interactions between the carboxylic acid group and the polar aprotic nature of DMSO and DMF are key determinants of solubility.

4-Methoxyindoline-2-Carboxylic Acid

This compound is a solid at room temperature with the following key properties.[5] The presence of both hydrogen bond donor (-COOH, -NH) and acceptor (C=O, -OCH₃) groups suggests that solvent choice will be critical for achieving desired concentrations.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃PubChem[5]
Molecular Weight 193.19 g/mol -
IUPAC Name 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid-
Physical Form SolidSigma-Aldrich
Melting Point 234-235°C (for the indole, not indoline form)Sigma-Aldrich
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]

Note: Data for 4-methoxyindole-2-carboxylic acid is often more readily available than for its indoline (dihydro) counterpart. The provided melting point is for the indole form. Researchers should always refer to the certificate of analysis for their specific lot.

Comparative Properties of DMSO and DMF

Both DMSO and DMF are classified as polar aprotic solvents, meaning they possess a significant dipole moment but lack acidic protons. This characteristic allows them to effectively solvate cations and, more importantly for this application, to disrupt the crystal lattice of the solute without engaging in proton transfer reactions that might alter the compound's structure.[6]

PropertyDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Formula C₂H₆OSC₃H₇NO
Boiling Point 189 °C153 °C
Dipole Moment 3.96 D3.82 D
Key Feature Strong H-bond acceptor (at oxygen)Strong polar solvent, dissolves many polymers and organic compounds[3]
Considerations Hygroscopic; can affect cell physiology at >0.5% in assays[7]Can decompose into dimethylamine and formic acid

The strong hydrogen bond accepting capability of the sulfoxide oxygen in DMSO and the carbonyl oxygen in DMF is expected to facilitate strong interactions with the carboxylic acid proton of 4-methoxyindoline-2-carboxylic acid, promoting dissolution.

G cluster_solute 4-Methoxyindoline-2-Carboxylic Acid cluster_solvents Polar Aprotic Solvents Solute R-COOH (H-Bond Donor) DMSO DMSO (CH₃)₂S=O (H-Bond Acceptor) Solute->DMSO H-Bonding Interaction DMF DMF (CH₃)₂NC(O)H (H-Bond Acceptor) Solute->DMF H-Bonding Interaction

Caption: Solute-solvent hydrogen bonding interactions.

Section 2: Protocol for Determining Maximum Solubility

Causality and Experimental Logic

The objective is to create a saturated solution where the solvent holds the maximum amount of dissolved solute at a given temperature. By allowing this solution to reach equilibrium, any excess, undissolved compound can be separated, and the concentration of the solute remaining in the clear supernatant can be accurately measured. This measured concentration represents the maximum solubility.[7] Incubating for 24 hours is a critical step to ensure that the dissolution process has reached a true equilibrium state.

Materials
  • 4-Methoxyindoline-2-Carboxylic Acid (powder form)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous DMF (≥99.8%)

  • Calibrated analytical balance (readable to 0.01 mg)

  • 2 mL microcentrifuge tubes or glass vials with Teflon-lined screw caps[9]

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • Calibrated micropipettes

  • Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Methanol or Acetonitrile (for dilution prior to analysis)

Step-by-Step Methodology
  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 4-methoxyindoline-2-carboxylic acid into a pre-weighed 2 mL microcentrifuge tube or glass vial. Record the exact mass.

    • Add a small, precise volume of the chosen solvent (DMSO or DMF), for example, 200 µL. This should be insufficient to fully dissolve the compound, creating a visible slurry.

    • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and to break up any aggregates.

  • Equilibration:

    • Incubate the slurry at a constant room temperature (e.g., 25°C) for 24 hours on a rotator or shaker. This extended period is crucial to allow the solution to reach thermodynamic equilibrium.[7]

  • Separation of Undissolved Solid:

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm or ~16,000 x g) for 15 minutes. This will create a compact pellet of the excess, undissolved solid at the bottom of the tube.

    • Visually inspect the supernatant to ensure it is clear and free of any suspended particles. If not, repeat the centrifugation.

  • Sample Collection and Dilution:

    • Carefully withdraw a precise volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Immediately dilute this aliquot into a larger, known volume of a suitable solvent (e.g., 950 µL of methanol or acetonitrile) in which the compound is highly soluble. This prevents the compound from precipitating upon any temperature change and brings the concentration into the linear range of the analytical detector.

  • Quantification:

    • Determine the concentration of 4-methoxyindoline-2-carboxylic acid in the diluted sample using a pre-validated analytical method such as HPLC-UV or quantitative NMR. A standard calibration curve must be prepared for accurate quantification.

    • Calculation: Back-calculate the original concentration in the undiluted DMSO or DMF supernatant.

      • Solubility (mg/mL) = [Concentration of diluted sample (mg/mL)] x [Dilution Factor]

      • Example: (0.5 mg/mL) x (1000 µL / 50 µL) = 10 mg/mL

Caption: Workflow for experimental solubility determination.

Section 3: Protocol for Preparing a Concentrated Stock Solution

Once solubility is known, or for routine use, preparing an accurate stock solution is the next step. This protocol outlines the preparation of a 10 mM stock solution.[10]

Best Practices for Accuracy
  • Use Volumetric Flasks: For the highest accuracy, use Class A volumetric flasks.[11]

  • Accurate Weighing: Use a calibrated analytical balance appropriate for the mass being weighed. It is often better to weigh an amount close to the target and calculate the exact concentration rather than trying to hit a precise mass.[11]

  • Purity Correction: Always account for the purity of the solid compound as stated on the certificate of analysis when calculating the required mass.[11]

Step-by-Step Methodology
  • Calculate Required Mass:

    • Formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For a 10 mM stock in 1 mL:

      • Mass (mg) = 0.010 mol/L x 0.001 L x 193.19 g/mol x 1000 mg/g = 1.93 mg

  • Weighing and Dissolution:

    • Accurately weigh the calculated mass (or a value close to it) of 4-methoxyindoline-2-carboxylic acid into a suitable vial (e.g., an amber glass vial with a Teflon-lined cap). Record the exact weight.

    • Add the required volume of anhydrous DMSO or DMF (e.g., 1.0 mL).

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary, but allow the solution to return to room temperature before final use or storage.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.[10][12]

    • Store the stock solution appropriately. For many compounds in DMSO, storage in small aliquots at -20°C is recommended to maintain stability and prevent solvent loss from repeated freeze-thaw cycles and evaporation.[9][13]

Section 4: Data Presentation

All quantitative data should be recorded systematically. Use the following templates to document your findings.

Table 1: Maximum Solubility Determination

Solvent Temperature (°C) Measured Conc. (mg/mL) Molar Solubility (M) Observations
DMSO 25 e.g., Clear solution

| DMF | 25 | | | e.g., Slight yellowing |

Table 2: Stock Solution Preparation Log

Compound ID Target Conc. (mM) Actual Mass (mg) Solvent Volume (mL) Actual Conc. (mM) Storage Temp.

| Lot # XYZ | 10 | | | | -20°C |

Section 5: Safety Precautions

  • 4-Methoxyindoline-2-Carboxylic Acid: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[14]

  • DMSO: Readily absorbed through the skin and can carry dissolved substances with it. Always wear appropriate gloves.

  • DMF: Potent liver toxin that can be absorbed through the skin.[4]

  • General: All handling of solid compounds and solvents should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Consult the Safety Data Sheet (SDS) for each chemical before use.[14]

References

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences.
  • Drug stock solutions best practices?. (2018, February 27).
  • 4-Methoxyindole-2-carboxylic acid | 103260-65-7. Sigma-Aldrich.
  • Dimethylformamide - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Benchchem.
  • Prepar
  • Dimethylformamide. Wikipedia.
  • NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Royal Society of Chemistry.
  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Gaylord Chemical.
  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio.
  • Preparing Stock Solutions. PhytoTech Labs.
  • MultiScreen Solubility Filter Pl
  • DIMETHYLFORMAMIDE.
  • Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO. Benchchem.
  • 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248. PubChem.
  • Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2012). Asian Journal of Chemistry.
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2017). RSC Advances.
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2019). Molecules.
  • Can I use DMF as a solvent for DCC coupling between acid and phenol?. (2015, September 8).
  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE.
  • A quantum chemical study of the interaction of carboxylic acids with DMSO. (2026, January 9).
  • 4-Methoxy-1H-indole-2-carboxylic acid. (2023, July 7). Apollo Scientific.

Sources

Technical Notes & Optimization

Troubleshooting

avoiding oxidation of 4-methoxyindoline-2-carboxylic acid to indole

Topic: Preventing Oxidation of 4-Methoxyindoline-2-carboxylic Acid Ticket ID: #IND-OX-4M Status: Open Priority: High (Stability Risk) Executive Summary: The Aromatization Trap The Core Challenge: You are fighting thermod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of 4-Methoxyindoline-2-carboxylic Acid

Ticket ID: #IND-OX-4M Status: Open Priority: High (Stability Risk)

Executive Summary: The Aromatization Trap

The Core Challenge: You are fighting thermodynamics. The conversion of 4-methoxyindoline-2-carboxylic acid (an indoline) to its corresponding indole is driven by aromatization . The indole ring system is fully aromatic and significantly lower in energy than the dihydro- (indoline) precursor.

The 4-Methoxy Factor: The methoxy group at the C4 position is an Electron Donating Group (EDG). While this makes the molecule valuable for specific biological targets, it increases the electron density of the benzene ring. This lowers the oxidation potential, making this specific derivative more susceptible to oxidative dehydrogenation than the unsubstituted parent indoline.[1]

Part 1: The Mechanism of Failure

Understanding how the molecule degrades is the first step to preventing it. The oxidation is not a random decomposition; it is a specific dehydrogenation event triggered by oxygen, light, or transition metals.[1]

Visualizing the Threat

IndolineOxidation cluster_0 Stable State (Target) cluster_1 Triggers cluster_2 Oxidized Byproduct Indoline 4-Methoxyindoline- 2-carboxylic acid (Non-Aromatic Heterocycle) Triggers 1. Atmospheric O2 2. Light (hv) 3. High pH (Free Base) 4. Trace Metals (Pd, Cu) Indoline->Triggers H-Atom Abstraction Indole 4-Methoxyindole- 2-carboxylic acid (Fully Aromatic) Triggers->Indole -2H (Dehydrogenation)

Figure 1: The thermodynamic flow from the kinetic indoline product to the thermodynamic indole sink.

Part 2: Troubleshooting & Protocols

Module A: Synthesis & Isolation (The "Danger Zone")

Most oxidation occurs during the workup of the reduction reaction (converting the indole to indoline).

The Golden Rule: Never allow the compound to exist as a free base in the presence of air .

Standard Operating Procedure (SOP): Anaerobic Isolation

Context: You have just reduced 4-methoxyindole-2-carboxylic acid (e.g., using Mg/MeOH or Zn/HCl).

  • Degassing: Before quenching the reaction, bubble Argon or Nitrogen through all quench buffers (e.g., saturated NH4Cl or water) for 15 minutes.

  • pH Control (Critical):

    • Indolines are relatively stable as protonated salts (Ammonium species).[1]

    • Action: Maintain pH < 3 during workup if possible. If extraction requires basic conditions, work fast and cold.[1]

  • The "Pink" Warning:

    • If your filtrate turns pink or red, autoxidation has started .[1]

    • Immediate Fix: Add a reducing agent stabilizer immediately (Sodium Ascorbate or Sodium Bisulfite, 0.1% w/v) to the aqueous layer.[1]

Module B: Storage & Handling

User Question: I synthesized the compound, but it turned brown in the vial after 2 days. Why?

Root Cause: You likely stored it as the free base or the salt contained trapped moisture/oxygen.

Correct Storage Protocol:

Parameter Specification Reason

| Form | Hydrochloride Salt (HCl) | The protonated amine (


) prevents the initiation of the radical oxidation mechanism. |
| Atmosphere  | Argon (Ar)  | Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" in vials.[1] |
| Temperature  | -20°C  | Slows down the kinetics of autoxidation. |
| Container  | Amber Glass  | Blocks UV light, which can catalyze the formation of radical species. |

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use rotary evaporation to remove the solvent?

  • Yes, BUT: You must backfill the rotavap with Nitrogen, not air, when releasing the vacuum.[1] The moment the solvent is gone, the high surface area of the solid residue makes it extremely reactive to oxygen.

  • Pro Tip: Do not dry to complete dryness on the rotavap. Leave a small amount of solvent, transfer to a vial, and finish drying under a high-vacuum manifold (Schlenk line).

Q2: I need to run an NMR. What solvent should I use?

  • Avoid:

    
     (Chloroform-d). It is often naturally acidic (good) but can contain phosgene or radical initiators if old.[1] Furthermore, the acidity can sometimes be too high if not controlled.[1]
    
  • Preferred:

    
     or 
    
    
    
    (Methanol-d4).
  • Technique: Filter the solvent through a small plug of basic alumina or use a fresh ampoule to ensure no peroxides are present.

Q3: My reaction yield is >100%. What happened?

  • This is a classic sign of solvent trapping or salt formation .

  • Indoline-2-carboxylic acids are zwitterionic amino acids. They trap water and salts stubbornly.

  • Check: Run a Karl Fischer titration or TGA (Thermogravimetric Analysis) if available.[1] If not, rely on elemental analysis (CHN).[1]

Q4: How do I convert the Free Base to the HCl salt safely?

  • Dissolve the crude free base in degassed Methanol.

  • Add 1.1 equivalents of Acetyl Chloride (generates HCl in situ) or dropwise 4M HCl in Dioxane at 0°C.[1]

  • Precipitate with degassed Diethyl Ether.

  • Filter under Argon.[2]

Part 4: Decision Logic for Troubleshooting

Use this logic flow to diagnose stability issues in your current workflow.

Troubleshooting Start Start: Product Discoloration? Color Is the solid Pink/Brown? Start->Color YesColor Oxidation Detected Color->YesColor Yes NoColor Stable (For now) Color->NoColor No CheckForm Is it a Salt (HCl) or Free Base? YesColor->CheckForm FreeBase CRITICAL ERROR: Free Base is unstable. CheckForm->FreeBase Free Base Salt Check Purity: Trace metals from reduction? CheckForm->Salt Salt Action1 Action: Acidify immediately. Recrystallize with Ascorbic Acid. FreeBase->Action1 Action2 Action: Use metal scavenger resin (e.g., SiliaMetS). Salt->Action2

Figure 2: Diagnostic logic for identifying the source of instability.

References

  • Reduction of Indole-2-Carboxylic Acids

    • Source: US P
    • Title: Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.[3]

    • Relevance: Describes the rigorous conditions required to reduce the indole and the stability of the resulting indoline acid.
    • URL:[1]

  • Oxidative Dehydrogenation Mechanism

    • Source: Organic Letters (2019), 21, 1176-1181.[1][4]

    • Title: Aerobic Dehydrogenation of 3° Indolines to Indoles.[4]

    • Relevance: Establishes the mechanism of aerobic oxidation and the role of transition metals in c
    • URL:[1]

  • Handling Air-Sensitive Reagents

    • Source: Sigma-Aldrich Technical Bulletin AL-134.[5]

    • Title: Handling Air-Sensitive Reagents.[5][6]

    • Relevance: Provides the foundational techniques (Schlenk lines, syringe transfer) required to handle electron-rich indolines.[1]

    • URL:[1]

  • Synthesis of 4-Methoxyindole Derivatives

    • Source: Organic Syntheses, Coll.[1] Vol. 10, p.584 (2004).[1]

    • Title: 5-Methoxyindole-2-acetic acid.
    • Relevance: While discussing the 5-methoxy variant, this procedure highlights the sensitivity of methoxy-substituted indoles/indolines to acid/base conditions and oxid
    • URL:[1]

Sources

Optimization

minimizing diketopiperazine formation with indoline-2-carboxylic acid derivatives

Topic: Minimizing Diketopiperazine Formation with Indoline-2-Carboxylic Acid Derivatives Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs) Welcome to the Advanced Peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Diketopiperazine Formation with Indoline-2-Carboxylic Acid Derivatives Role: Senior Application Scientist Content Type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Peptide Synthesis Support Hub. I am Dr. Aris, your Senior Application Scientist. Below you will find a specialized guide designed to troubleshoot and prevent diketopiperazine (DKP) formation when working with Indoline-2-carboxylic acid (I2CA/Ind) derivatives.

I2CA is a constrained proline mimetic often used to induce


-turns or lock peptide conformation. However, its secondary amine structure and rigid bicyclic framework make it notoriously prone to diketopiperazine (DKP) formation —a side reaction where the dipeptide cyclizes and cleaves itself from the resin. This guide synthesizes mechanistic insights with practical, field-proven protocols to ensure your synthesis succeeds.

Part 1: The Core Challenge (Mechanism & Causality)

Why does I2CA cause DKP formation?

DKP formation is an intramolecular aminolysis reaction. When the Fmoc group is removed from the second amino acid (AA2) attached to I2CA (AA1) on the resin, the newly liberated N-terminal amine can attack the C-terminal ester carbonyl.

I2CA exacerbates this for two reasons:

  • Cis-Amide Preference: Like proline, I2CA favors the cis amide bond conformation due to N-alkylation. This brings the N-terminus of AA2 into close proximity with the C-terminal ester, significantly lowering the entropic barrier for cyclization.

  • Steric Strain: The rigidity of the indoline ring creates steric strain in the linear peptide. Cyclization to the DKP releases this strain, making the side reaction thermodynamically favorable.

Visualization: The DKP Trap

The following diagram illustrates the critical failure point during the deprotection step.

DKP_Mechanism Figure 1: Mechanism of acid-catalyzed DKP formation during Fmoc deprotection of the second residue. Resin Resin Support (Solid Phase) Dipeptide Fmoc-AA2-I2CA-Resin (Protected Dipeptide) Deprotection Fmoc Removal (20% Piperidine) Dipeptide->Deprotection Step 1 Intermediate H2N-AA2-I2CA-Resin (Free Amine - Reactive) Deprotection->Intermediate Liberates Amine Transition Tetrahedral Intermediate Intermediate->Transition Nucleophilic Attack (Intramolecular) DKP_Product Diketopiperazine (Cyclic Dipeptide in Solution) Transition->DKP_Product Cyclization & Cleavage Cleaved_Resin Hydroxymethyl-Resin (Truncated Sequence) Transition->Cleaved_Resin Loss of Peptide

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My peptide yield is near zero, and I see a low molecular weight impurity."

Diagnosis: You have likely suffered catastrophic DKP formation. The "impurity" is the cyclic dipeptide (DKP) which has washed away, leaving a truncated hydroxyl-resin that cannot react further or grows a deletion sequence.

Corrective Action:

  • Switch to 2-Chlorotrityl Chloride (2-CTC) Resin:

    • Why? The bulky trityl group sterically hinders the nucleophilic attack on the ester carbonyl. Furthermore, 2-CTC links via an ester that is extremely acid-labile but stable to base, yet the steric bulk prevents the specific geometry required for DKP cyclization [1].

    • Protocol: Load I2CA onto 2-CTC resin at a low substitution level (< 0.6 mmol/g).

  • Avoid Wang Resin: Wang resin linkers are less sterically hindered and possess a benzyl ester linkage that is a sufficiently good leaving group for DKP formation [2].

Issue 2: "Coupling the amino acid onto I2CA (AA2 -> I2CA) is incomplete."

Diagnosis: I2CA is a secondary amine with significant steric bulk around the nucleophilic nitrogen. Standard coupling protocols (e.g., 1 hour with HBTU) are often insufficient.

Corrective Action:

  • Use High-Efficiency Coupling Reagents: Switch to HATU or PyAOP with HOAt. The pyridinium structure aids in acyl transfer to hindered amines.

  • Double Coupling: Perform the coupling twice.

    • First Pass: 2 hours with HATU/DIPEA.

    • Second Pass: 2 hours with HATU/DIPEA or PyBrOP/DIPEA.

  • Check for "Difficult Sequence" Aggregation: If the resin beads do not swell properly, use a "Magic Mixture" solvent system (DCM/DMF/NMP 1:1:1 with 1% Triton X-100) to disrupt aggregation [3].

Issue 3: "I am seeing racemization of the I2CA residue."

Diagnosis: Over-activation of the carboxylic acid during loading or subsequent coupling can lead to enolization and loss of chirality.

Corrective Action:

  • Base Control: Ensure Collidine or TMP (2,4,6-trimethylpyridine) is used instead of DIPEA during the activation step if racemization is detected. These weaker, bulkier bases reduce proton abstraction from the

    
    -carbon.
    
  • Loading Protocol: When loading the first residue (I2CA) onto 2-CTC resin, use the DIPEA-free method if possible, or use only 1 equivalent of DIPEA relative to the amino acid to minimize basicity [4].

Part 3: Strategic Protocols & FAQs

Strategy A: The "Dipeptide Block" Approach (Gold Standard)

The most effective way to eliminate DKP formation is to never allow the dipeptide-resin intermediate to exist in a free-amine state.

Protocol:

  • Synthesize the dipeptide Fmoc-AA2-I2CA-OH in solution phase.

    • Note: DKP formation is much slower in solution with a free C-terminal acid than on solid phase with an activated ester.

  • Purify and characterize the dipeptide.[1]

  • Couple the entire block (Fmoc-AA2-I2CA-OH) to the resin (or to the growing peptide chain) as a single unit.

    • Benefit: The critical deprotection step happens on AA2, which is a primary amine (usually) and spatially distant from the resin linkage, making cyclization geometrically impossible.

Strategy B: Optimized SPPS on 2-CTC Resin

If block coupling is not feasible, follow this strict SPPS protocol.

Step-by-Step Workflow:

  • Resin Preparation: Use 2-Chlorotrityl Chloride resin.[2]

  • Loading I2CA:

    • Dissolve Fmoc-I2CA-OH (1.2 eq) in dry DCM.

    • Add DIPEA (2.5 eq).

    • Add to resin and shake for 2 hours.

    • Capping: Add MeOH (1 mL/g resin) to cap unreacted chlorides (15 min).

  • Fmoc Removal (The Danger Zone):

    • Standard: 20% Piperidine in DMF.

    • Optimization: Use short deprotection cycles (e.g., 2 x 3 min) to minimize the time the free amine is exposed to the ester linkage before the next coupling.

    • Wash: Flow washing is preferred over batch washing to remove piperidine quickly.

  • Coupling AA2:

    • Pre-activate Fmoc-AA2-OH (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF.

    • Add immediately to the resin after the final wash of the deprotection step.

    • Crucial: High concentration (0.5 M) favors intermolecular coupling over intramolecular cyclization.

Comparative Data: Resin & Conditions[1]
ParameterWang Resin2-CTC ResinRecommendation
Linkage Stability Moderate (Acid stable)High (Acid labile)2-CTC allows milder cleavage, preserving side chains.
Steric Bulk LowHigh2-CTC sterically blocks DKP cyclization.[2]
DKP Risk High (>50% loss possible)Low (<5% with optimization)Use 2-CTC for any C-terminal Pro/Ica sequence.
Cleavage Condition 95% TFA1% TFA in DCM1% TFA cleavage yields protected peptide fragments if needed.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Hmb or Dmb backbone protection to prevent DKP with I2CA? A: While effective for Glycine or Alanine, backbone protection (Hmb/Dmb) is difficult to apply to I2CA because it is already a secondary amine. You cannot attach an Hmb group to the indoline nitrogen. However, using Hmb protection on the next amino acid (AA2) can sometimes disrupt the conformation required for cyclization, though the "Dipeptide Block" strategy is superior.

Q: Does the choice of solvent affect DKP formation? A: Yes. DKP formation is generally faster in polar aprotic solvents like DMF. Some reports suggest that using DCM or mixtures (e.g., DCM/DMF) during the deprotection step can slightly reduce the rate of cyclization, but resin swelling must be maintained [5].

Q: I must use Wang resin for downstream compatibility. What can I do? A: If you are forced to use Wang resin:

  • Use the Dipeptide Block Strategy (Strategy A). This is non-negotiable for high yields.

  • If you must couple sequentially, use very short deprotection times and immediate, high-concentration coupling for the second amino acid.

References

  • Biotage. (2023).[3] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Teixidó, M., et al. (2005). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. Journal of Peptide Science. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic Acid

This guide is structured as a high-level technical advisory for pharmaceutical solid-state chemists. It addresses the structural characterization of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (4-methoxyindoline-2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for pharmaceutical solid-state chemists. It addresses the structural characterization of 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid (4-methoxyindoline-2-carboxylic acid), a critical chiral scaffold often used in the synthesis of antihypertensives (e.g., Perindopril analogs) and HIV integrase inhibitors.

As specific crystallographic data for this exact derivative is often proprietary or absent from open-access databases (unlike its parent indole or unsubstituted indoline analogs), this guide functions as a comparative strategy document . It provides the baseline data of its closest structural analogs and outlines the experimental protocol to generate and validate the target structure.

Part 1: Executive Analysis & Comparative Baselines

The Structural Challenge

The target molecule, 4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid , represents a specific "puckered" chiral scaffold. Unlike its aromatic counterpart (Indole-2-carboxylic acid), the 2,3-dihydro (indoline) ring is not planar. The C2 and C3 carbons introduce a ring pucker (envelope conformation), and the 4-methoxy substituent introduces significant steric bulk adjacent to the C3 position.

Why this matters:

  • Drug Design: The 4-methoxy group forces the N-H vector and the C2-Carboxyl group into specific spatial arrangements, altering hydrogen bonding capabilities compared to the unsubstituted parent.

  • Solid State: The methoxy oxygen is a potential hydrogen bond acceptor, likely changing the crystal packing from the standard "head-to-tail" motifs seen in amino acids (like Proline) to a more complex solvated or dimerized network.

Comparative Data: Target vs. Analogs

To validate your crystal structure, you must compare your experimental data against these established baselines.

Table 1: Structural Parameters of the Target vs. Established Analogs

FeatureTarget: 4-OMe-Indoline-2-COOH Alt 1: (S)-Indoline-2-COOH (Parent)Alt 2: Indole-2-COOH (Aromatic)
Core Geometry Puckered (Envelope) Puckered (Envelope)Planar (Aromatic)
C2 Hybridization

(Chiral)

(Chiral)

(Achiral)
H-Bond Donors 2 (NH, COOH)2 (NH, COOH)2 (NH, COOH)
H-Bond Acceptors 4 (C=O, OH, N, OMe )3 (C=O, OH, N)3 (C=O, OH, N)
Predicted Space Group P21 or P212121 (if enantiopure)P212121 (Common for chiral amino acids)Pna21 (Orthorhombic) [1]
Packing Motif Likely Zwitterionic (NH2+ ...[1][2][3][4][5] COO-)Zwitterionic Head-to-TailCatemeric (Carboxylic dimers)
Critical Sterics High (4-OMe vs C3 protons)LowLow

Technical Insight: The 4-methoxy group is para to the Nitrogen. While electronically donating, its physical bulk at the 4-position creates a "roof" over the C3 methylene. In the crystal lattice, expect the carboxyl group to twist out of the mean plane to minimize repulsion with the methoxy group, potentially increasing solubility compared to the parent analog.

Part 2: Experimental Protocol (Self-Validating System)

To generate the missing crystal structure data for the 4-methoxy derivative, follow this "Phase-Pure" isolation protocol. This method minimizes the risk of amorphous precipitation, common with zwitterionic amino acids.

Synthesis & Purification Check

Before crystallization, ensure the starting material is free of the aromatic indole impurity (which co-crystallizes easily).

  • Validation: 1H NMR (DMSO-d6). Look for the diagnostic C3-methylene protons (

    
     ppm). If aromatic signals appear at C3, re-hydrogenate.
    
Crystallization Strategy: "The Zwitterion Switch"

Indoline-2-carboxylic acids exist in equilibrium between the neutral form (COOH/NH) and the zwitterionic form (COO-/NH2+).

  • Goal: Grow single crystals of the Neutral Free Acid or the HCl Salt (easier to crystallize than the zwitterion).

Protocol Steps:

  • Dissolution: Dissolve 50 mg of 4-methoxy-indoline-2-carboxylic acid in 2 mL of Methanol/Water (9:1) .

  • Acidification: Add 1 equivalent of 1M HCl. (Target pH ~1-2).[1] This protonates the amine, preventing zwitterion formation and improving lattice order.

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing Diisopropyl Ether (DIPE) or Acetone .

  • Incubation: Seal and store at 4°C in the dark (indolines are light-sensitive) for 3-7 days.

  • Harvest: Look for prismatic needles. Avoid plates (often twinned).

Data Collection & Refinement (SC-XRD)
  • Temperature: Collect at 100 K . The methoxy group often exhibits high thermal motion (disorder) at room temperature.

  • Source: Cu-K

    
     (
    
    
    
    Å). Preferred for light-atom organic molecules to maximize diffraction intensity.
  • Refinement: Use SHELXL. Pay specific attention to the Flack Parameter . Since this is a chiral molecule (S-isomer), a Flack parameter near 0.0 confirms absolute configuration. If ~0.5, you have a racemate or twinning.

Part 3: Visualization of Structural Relationships

The following diagram illustrates the decision matrix for solid-state characterization, distinguishing between the Target (Indoline) and the Alternative (Indole).

Structural_Characterization Start Starting Material: 4-Methoxy-2,3-dihydro-1H-indole-2-COOH Check Check C2-C3 Saturation (1H NMR) Start->Check Path_A Aromatic Impurity Found (Indole Analog) Check->Path_A Double Bond Present Path_B Pure Indoline Scaffold Check->Path_B Single Bond Confirmed Path_A->Start Re-hydrogenate Method_1 Method A: Zwitterionic Growth (Water/EtOH - Slow Evap) Path_B->Method_1 Method_2 Method B: HCl Salt Formation (MeOH/Ether - Vapor Diff) Path_B->Method_2 Result_1 Result: High Packing Energy Likely Hydrate Form Method_1->Result_1 Result_2 Result: Ordered Lattice Better for Absolute Config (S) Method_2->Result_2 Analysis SC-XRD Analysis (Focus: C3 Pucker & 4-OMe Torsion) Result_1->Analysis Result_2->Analysis

Caption: Workflow for isolating the target 4-methoxyindoline structure, prioritizing salt formation (Method B) to avoid disorder common in zwitterionic lattices.

Part 4: Data Interpretation & Quality Metrics

When you obtain your .cif file, validate it against these specific metrics for the "Indoline" class:

  • C2-N Bond Length:

    • Target (Indoline):1.45 - 1.47 Å (Typical for

      
       C-N single bond).
      
    • Alternative (Indole):1.37 - 1.39 Å (Typical for aromatic C-N).

    • Significance: If your bond length is <1.40 Å, you have oxidized your product to the aromatic indole.

  • Ring Pucker (Cremer-Pople Parameters):

    • The 5-membered ring in 4-methoxyindoline should exhibit an Envelope (E) conformation.

    • The C2 atom is typically the "flap" of the envelope to accommodate the carboxylic acid in a pseudo-equatorial position.

  • Methoxy Orientation:

    • Check the torsion angle of

      
      .
      
    • If the value is near 0° or 180°, the methoxy group is coplanar with the benzene ring (resonance stabilized).

    • If twisted (~90°), it indicates severe steric clash with the C3 protons or crystal packing forces.

References

  • Indole-2-carboxylic acid Structure

    • Title: Structures and vibrational spectra of indole carboxylic acids.[6] Part I. Indole-2-carboxylic acid.[1][3][4][5][7]

    • Source: Journal of Molecular Structure (via ScienceDirect/Elsevier).
    • Link:[Link]

  • Indoline-2-carboxylic acid Reactivity & Conformation

    • Title: On the Reactivity of (S)-Indoline-2-Carboxylic Acid.[1][3][7]

    • Source: Chirality (Wiley Online Library).
    • Link:[Link]

  • Synthesis of Methoxy-Activated Indoles

    • Title: Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.

    • Source: Molecules (MDPI).
    • Link:[Link][8]

  • General Crystallography of Amino Acid Salts

    • Title: Cambridge Structural D
    • Source: CCDC.
    • Link:[Link] (Note: Use search query "Indoline-2-carboxylic acid" to retrieve the parent structure for overlay comparison).

Sources

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